Propionylcholine
Description
Biosynthesis of Propionylcholine
The biosynthesis of this compound, an ester of choline (B1196258), is primarily attributed to the action of specific enzymes that are also responsible for the synthesis of the more widely known neurotransmitter, acetylcholine (B1216132). The key enzyme in this process, choline acetyltransferase (ChAT), has been shown to exhibit a degree of unselectivity regarding its acyl-group substrate, enabling it to catalyze the formation of this compound in the presence of the requisite precursors. nih.govresearchgate.net
Research has demonstrated that the synthesis of this compound can occur in various biological systems. In mammals, the colonic epithelium is a notable site of production. nih.gov The enzyme choline acetyltransferase, present in these epithelial cells, can utilize propionate (B1217596) for the esterification of choline. nih.govresearchgate.net This is particularly relevant in the colon, where high concentrations of short-chain fatty acids (SCFAs) like propionate are generated by bacterial fermentation. nih.gov Studies on pigeon brain extracts have also identified choline acylases capable of synthesizing this compound, suggesting that multiple enzymes may be involved in its formation. scispace.com Purified choline acetylase from pigeon brain was found to synthesize both acetylcholine and, to a lesser extent, this compound. scispace.com
The production of choline esters is not limited to animals. A strain of the bacterium Lactobacillus plantarum, isolated from sauerkraut, has been shown to produce acetylcholine through a process requiring choline and the fermentation of carbohydrates. sci-hub.se Furthermore, this compound itself has been identified in the leaves of several flowering plant species, and a specific propionylcholinesterase (PChE) enzyme has been characterized in rice, implying a functional role for this compound in plants. tandfonline.com
Endogenous Occurrence, and Distribution
This compound has been identified as an endogenous compound in a variety of organisms and tissues, although typically at lower concentrations than acetylcholine.
In mammals, one of the most well-documented sites of endogenous this compound is the surface epithelium of the rat distal colon. nih.govresearchgate.net Analyses have revealed its presence at relative expression rates of approximately 2-3% compared to acetylcholine in this tissue. nih.govresearchgate.net The presence of a cholinesterase in the central nervous system of rats that hydrolyzes this compound more rapidly than acetylcholine also suggests the endogenous presence and functional relevance of this compound in the brain. who.int
Beyond mammals, this compound has been detected in other species. Small quantities, amounting to no more than 1% of the tissue's acetylcholine content, were found in the electric organ of the marine fish Torpedo marmorata following stimulation. nih.gov Its occurrence extends to the plant kingdom, where it has been found in the leaves of five species of flowering plants. tandfonline.com A study analyzing various Japanese-cultivated vegetables and fruits also identified this compound as a minor choline compound in 17 of the agricultural products tested, including various sprouts and eggplant cultivars. researchgate.net
| Organism/Tissue | Relative Abundance/Concentration | Reference |
|---|---|---|
| Rat Distal Colon (Surface Epithelium) | 2-3% relative to acetylcholine | nih.govresearchgate.net |
| Torpedo marmorata (Electric Organ) | ≤ 1% of endogenous acetylcholine | nih.gov |
| Rat Central Nervous System | Presence inferred from high activity of a specific cholinesterase | who.int |
| Flowering Plants (Leaves) | Detected in five species | tandfonline.com |
| Cultivated Vegetables and Fruits | Minor compound detected in 17 products | researchgate.net |
| Rice (Oryza sativa) | Presence inferred from identification of propionylcholinesterase | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(2-propanoyloxyethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2/c1-5-8(10)11-7-6-9(2,3)4/h5-7H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQZRZCFJJZEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2365-13-1 (chloride), 2494-55-5 (iodide) | |
| Record name | Propionylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90964965 | |
| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propionylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5072-54-8 | |
| Record name | Propionylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIONYLCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1RI05V6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodologies for Investigating Propionylcholine Biosynthetic Routes
A variety of sophisticated analytical and biochemical techniques have been employed to investigate the biosynthesis, presence, and quantification of propionylcholine in biological samples. These methodologies are crucial for understanding the pathways leading to its formation and its physiological distribution.
Mass spectrometry-based techniques are central to the identification and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) has been used to detect and measure this compound in tissue extracts, such as those from the electric organ of Torpedo marmorata. nih.gov For spatially resolved analysis of tissue surfaces, Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has proven effective in demonstrating the production of this compound in the surface epithelium of the rat colon. nih.govresearchgate.net Furthermore, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying choline (B1196258) compounds, including this compound, in complex matrices like fruit and vegetable extracts. researchgate.net
Biochemical approaches have been vital for elucidating the enzymatic pathways of this compound synthesis. Enzyme assays are used to measure the catalytic activity of enzymes like choline acetyltransferase. scispace.com By providing different substrates, such as propionyl-CoA, researchers can determine the rate of this compound synthesis and assess enzyme specificity. scispace.comIsotope tracing studies , often coupled with mass spectrometry, utilize labeled precursors like deuterated choline (d4-choline) to follow the metabolic fate of the precursor into newly synthesized this compound, confirming its de novo synthesis in tissues. nih.gov Additionally, enzyme purification techniques have been used to isolate specific choline acylases from crude tissue extracts, allowing for the characterization of individual enzymes responsible for this compound synthesis and distinguishing their activity from other related enzymes. scispace.com
| Methodology | Application in this compound Research | Reference |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification in tissue extracts (e.g., electric organ). | nih.gov |
| Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | Spatially resolved analysis of production in tissue surfaces (e.g., colonic epithelium). | nih.govresearchgate.net |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Sensitive quantification in complex samples like vegetables and fruits. | researchgate.net |
| Enzyme Assays | Measuring the rate of synthesis by enzymes like choline acetyltransferase. | scispace.com |
| Isotope Tracing | Confirming de novo synthesis using labeled precursors (e.g., d4-choline). | nih.gov |
| Enzyme Purification | Isolating and characterizing specific choline acylases involved in synthesis. | scispace.com |
Enzymatic Hydrolysis and Cholinesterase Interactions
Substrate Selectivity for Cholinesterase Enzymes
The two principal cholinesterases, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), display distinct preferences and efficiencies in hydrolyzing propionylcholine.
Acetylcholinesterase, the enzyme responsible for the rapid degradation of the neurotransmitter acetylcholine (B1216132), also metabolizes this compound. However, the rate of hydrolysis for this compound by AChE is generally slower than that for acetylcholine. worthington-biochem.comannualreviews.org For instance, studies with AChE from the electric eel have shown the relative rate of hydrolysis for this compound to be 96% of that for acetylcholine when measured at a substrate concentration of 1 x 10⁻³M. worthington-biochem.com Despite being a viable substrate, this compound is not the preferred target for AChE, which shows much lower activity towards larger choline (B1196258) esters like butyrylcholine (B1668140). tandfonline.comnih.gov
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase (PChE), exhibits a broader substrate profile than AChE. sigmaaldrich.com BuChE efficiently hydrolyzes a variety of choline esters and often prefers larger substrates. nih.gov this compound, along with butyrylcholine, is considered a preferred substrate for BuChE. nih.gov In many biological systems, BuChE hydrolyzes this compound and butyrylcholine more rapidly than acetylcholine. scispace.comworthington-biochem.com This characteristic makes this compound a standard substrate for use in laboratory assays designed to measure BuChE activity. nih.gov
Kinetic Characterization of this compound Hydrolysis
The kinetics of this compound hydrolysis are described by the Michaelis-Menten model, which relates the reaction velocity to substrate concentration through the parameters Vmax (maximum velocity) and Km (Michaelis constant). teachmephysiology.compatsnap.comwikipedia.org
The Michaelis-Menten constant, Km, is an inverse measure of the enzyme's affinity for the substrate, while Vmax represents the maximum rate of reaction. teachmephysiology.comlibretexts.org For the hydrolysis of this compound by BuChE, the affinity is typically high (indicated by a low Km value). Different studies and enzyme sources report varying kinetic parameters.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis This table is interactive. Click on the headers to sort the data.
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |
|---|---|---|
| Human BuChE | 1.4 | 1.2 |
| Horse Serum BuChE | 0.83 | Not Reported |
| Human AChE | 0.9 | Not Reported |
Note: Values are sourced from various studies and may differ based on experimental conditions.
The hydrolysis of this compound by cholinesterases can be blocked by various inhibitors, which are broadly classified as reversible or irreversible. wikipedia.orgupol.cz These inhibitors are crucial tools for differentiating between AChE and BuChE activity. For example, BuChE is selectively inhibited by compounds like iso-OMPA, whereas AChE is specifically inhibited by agents such as BW284c51. nih.gov
Organophosphates and carbamates are well-known classes of potent, often irreversible, cholinesterase inhibitors that affect the breakdown of this compound. worthington-biochem.comworthington-biochem.comwikipedia.org The inhibitory potency of a compound is often quantified by its IC50 value, the concentration required to inhibit 50% of the enzyme's activity. For example, the inhibitor rivastigmine (B141) shows preferential inhibition for BuChE over AChE when studying the hydrolysis of their respective substrates. d-nb.info The study of how these inhibitors affect this compound hydrolysis is central to pharmacology and toxicology. upol.cznih.gov
Molecular Basis of Enzymatic Specificity for this compound
The structural differences in the active sites of AChE and BuChE account for their differing substrate specificities. annualreviews.org The active site contains a catalytic triad (B1167595) and an acyl-binding pocket.
In AChE, the active site gorge is narrow and lined with aromatic residues, creating a pocket that is optimized for the small acetyl group of acetylcholine. nih.gov While the slightly larger propionyl group can be accommodated, bulkier groups are excluded, explaining why substrates larger than this compound are poorly hydrolyzed. nih.gov
Conversely, the active site gorge of BuChE is significantly larger and more flexible. nih.gov This is due to the substitution of key aromatic residues found in AChE (like Phe288 and Phe290 in Torpedo AChE) with smaller, aliphatic residues (like Leu286 and Val288 in human BuChE). nih.gov This larger cavity, estimated to be about 200 ų bigger than that of AChE, can readily bind the propionyl group, as well as the even larger butyryl group, thus explaining why this compound is a preferred substrate for BuChE. nih.gov
Role of Acyl Pocket Architecture in Cholinesterase Catalysis
The substrate selectivity of cholinesterases is largely determined by the size and amino acid composition of a specific region within the active site gorge known as the acyl pocket. researchgate.net This pocket accommodates the acyl portion of the choline ester substrate during catalysis. The difference in the ability of AChE and BuChE to hydrolyze this compound is a direct consequence of the structural variations in this pocket. researchgate.net
In acetylcholinesterase (AChE), the acyl pocket is relatively small and constrained. It is lined with aromatic residues, including Phe288 and Phe290 (or Phe295 and Phe297 in some species), which create significant steric restrictions. researchgate.netdtic.mil This compact architecture is optimally shaped for the acetyl group of its primary substrate, acetylcholine. While AChE can hydrolyze this compound, the slightly larger propionyl group encounters some steric hindrance, resulting in a catalytic rate that is typically slightly lower than that for acetylcholine. worthington-biochem.com The hydrolysis rate for substrates with even larger acyl groups, such as butyrylcholine, is negligible in AChE due to the inability of the bulky group to fit within the confined space of the acyl pocket. worthington-biochem.com
In contrast, butyrylcholinesterase (BuChE) possesses a much larger and more versatile acyl pocket. core.ac.uk Key aromatic residues that constrict the pocket in AChE are replaced by smaller, aliphatic amino acids in BuChE (e.g., Leucine (B10760876) and Valine). This substitution removes the steric barrier, allowing BuChE to efficiently accommodate not only this compound but also bulkier substrates like butyrylcholine. researchgate.netcore.ac.uk Consequently, BuChE hydrolyzes this compound and butyrylcholine more rapidly than it does acetylcholine. cuni.czworthington-biochem.com This structural feature enables BuChE to act as a "bioscavenger," hydrolyzing a broader range of esters. neu.edu.tr
The relative rates of hydrolysis for various choline esters by acetylcholinesterase from electric eel highlight these differences in substrate preference.
| Substrate | Relative Rate of Hydrolysis (%) |
|---|---|
| Acetylcholine | 100 |
| This compound | 96 |
| Butyrylcholine | Negligible |
| Triacetin | 11 |
Comparative Structural Analysis of this compound-Enzyme Complexes
While high-resolution crystal structures of cholinesterases specifically complexed with this compound are not extensively documented, a comparative analysis can be inferred from the wealth of structural data available for these enzymes with other substrates and inhibitors. nih.govmdpi.com The interaction of the propionyl group with the acyl pocket is central to the formation of the enzyme-substrate complex and the subsequent catalytic steps.
In AChE, the propionyl group of the substrate would be positioned within the narrow acyl pocket. The additional methyl group of the propionyl moiety, compared to the acetyl group of acetylcholine, would likely experience close contacts with the phenyl rings of the key aromatic residues (Phe295 and Phe297 in mouse AChE). dtic.mil This interaction, while allowing for catalysis, is less optimal than the fit for acetylcholine, consistent with the slightly reduced hydrolysis rate. The acyl pocket loop (AP loop), a conformationally adaptive element, may undergo minor adjustments to accommodate the propionyl group, but its inherent size limitation remains the primary determinant of specificity. mdpi.com
In BuChE, the larger acyl pocket readily accommodates the propionyl group of this compound without significant steric hindrance. The replacement of bulky phenylalanine residues with smaller ones like leucine and valine creates a more spacious and hydrophobic environment. researchgate.netcore.ac.uk This allows for favorable van der Waals interactions between the propionyl group and the aliphatic side chains lining the pocket, contributing to efficient binding and catalysis. The conformation of the this compound molecule within the BuChE active site would be more relaxed compared to its conformation in the AChE active site, facilitating the formation of the tetrahedral transition state required for hydrolysis.
A comparison of the key residues in the acyl pockets of human AChE and BuChE illustrates the structural basis for their differing specificities.
| Enzyme | Key Acyl Pocket Residues | Implication for this compound Binding |
|---|---|---|
| Acetylcholinesterase (AChE) | Phenylalanine (F295), Phenylalanine (F297) | Create a narrow, sterically hindered pocket, leading to a slightly suboptimal fit for the propionyl group. dtic.mil |
| Butyrylcholinesterase (BuChE) | Leucine (L286), Valine (V288) | Form a larger, more open pocket that readily accommodates the propionyl group without steric clash. researchgate.net |
This structural difference is the fundamental reason why this compound is a preferred substrate for BuChE but a slightly less favored substrate for AChE compared to acetylcholine. researchgate.netnih.gov
Ligand Binding Dynamics with Acetylcholine Receptors
This compound engages with acetylcholine receptors, exhibiting distinct binding characteristics compared to acetylcholine, particularly concerning affinity and selectivity across different receptor subtypes.
Studies indicate that this compound interacts with muscarinic acetylcholine receptors (mAChRs) but generally displays a lower binding affinity compared to acetylcholine. In isolated rat colonic preparations, this compound required approximately ten times higher concentrations than acetylcholine to elicit a comparable response, suggesting a reduced potency. For instance, the EC50 values in mucosal-submucosal preparations were 9.5 ± 1.2 μM for acetylcholine and 31.7 ± 1.5 μM for this compound, highlighting a significant difference in affinity nih.gov. Further research suggests that this compound predominantly acts on muscarinic receptors, with less pronounced effects on nicotinic receptors in certain tissues nih.govresearchgate.net. The relative selectivity for muscarinic over nicotinic receptors, coupled with its lower affinity, positions this compound as a modulator rather than a primary agonist in many physiological contexts researchgate.net.
While the primary interaction of this compound appears to be with muscarinic receptors, some evidence suggests a limited interaction with nicotinic acetylcholine receptors (nAChRs). In rat distal colon preparations, mecamylamine, a nicotinic receptor antagonist, was found to be ineffective or only partially reduced the response to this compound, contrasting with its effect on other cholinergic stimuli researchgate.net. This indicates that while this compound's action is largely mediated by muscarinic receptors, a minor component of its effect might involve nAChRs, particularly in specific non-human model systems. However, detailed characterization of this compound's specific interactions with various nAChR subtypes in non-human models remains an area requiring further investigation.
Agonist and Antagonist Functional Characterization in Isolated Systems
In isolated biological systems, this compound functions primarily as an agonist, stimulating specific physiological responses. In preparations of rat distal colon, this compound induced a concentration-dependent increase in short-circuit current (Isc), which is indicative of stimulated anion secretion nih.govresearchgate.net. This effect is consistent with its role as a cholinergic agonist. The functional characterization in these isolated systems, such as mucosal or mucosal-submucosal preparations of rat distal colon, demonstrates that this compound can activate epithelial cholinergic receptors, leading to measurable physiological outcomes like ion transport modulation nih.govresearchgate.net.
Research Trajectories and Future Directions
The current research landscape for propionylcholine is multifaceted, encompassing its biochemical properties, physiological roles, and potential applications. Future research trajectories are likely to expand upon these areas:
Elucidating Novel Enzymatic Pathways: Further characterization of propionylcholinesterase and other enzymes that interact with this compound, particularly in diverse biological systems, will be crucial. This includes understanding their structure-function relationships and their roles in plant biology and potentially other organisms. tandfonline.comtandfonline.com
Investigating Physiological Roles: Deeper exploration into the paracrine and autocrine functions of this compound in tissues where it is endogenously produced, such as the colonic epithelium, will clarify its contribution to local homeostasis and signaling. researchgate.netnih.gov
Pharmacological Profiling: Detailed studies on this compound's affinity and efficacy at various muscarinic and nicotinic receptor subtypes could reveal specific therapeutic targets or mechanisms of action. researchgate.netresearchgate.net
Biotechnological and Agricultural Applications: The identification of this compound-specific enzymes may lead to applications in crop protection, diagnostics, or the development of novel biochemical tools. tandfonline.com
Comparative Studies: Continued comparison with acetylcholine (B1216132) and other choline (B1196258) esters will further illuminate the unique roles and interactions of this compound within the broader cholinergic system.
Physiological Roles and Functional Implications in Animal Models
Contribution to Non-Neuronal Cholinergic Systems
The non-neuronal cholinergic system (NNCS) involves the synthesis and release of acetylcholine (B1216132) (ACh) and related choline (B1196258) esters by cells other than neurons, such as epithelial cells. In the gastrointestinal tract, particularly the colon, this system is active in regulating local physiological processes.
Modulatory Role in Colonic Ion Transport in Rodent Models
In rodent models, colonic surface epithelial cells have been identified as a source of acetylcholine. This epithelial ACh release is triggered by the binding of propionate (B1217596), a short-chain fatty acid (SCFA) produced by gut bacteria, to specific G protein-coupled receptors (GPCRs) like GPR41 (FFA3) and GPR43 (FFA2) on these cells nih.govresearchgate.netnih.gov. Acetylcholine then acts on epithelial acetylcholine receptors to stimulate anion secretion, a key process in colonic ion transport nih.govresearchgate.netnih.gov.
Propionylcholine, alongside butyrylcholine (B1668140), is produced by colonic epithelial cells due to the relative lack of specificity of the enzyme choline acetyltransferase (ChAT) for different acyl-CoA substrates, including propionyl-CoA nih.govresearchgate.netresearchgate.netmdpi.com. DESI-MS (Desorption Electrospray Ionization Mass Spectrometry) analyses have confirmed the presence of this compound and butyrylcholine in the colonic epithelium of rats, albeit at lower relative expression rates (approximately 2-3%) compared to acetylcholine nih.govresearchgate.net.
In Ussing chamber experiments using rat distal colon preparations, this compound has been shown to evoke a concentration-dependent increase in short-circuit current (Isc) nih.govresearchgate.netresearchgate.net. This increase in Isc is indicative of stimulated anion secretion, primarily chloride secretion, similar to the effect of acetylcholine nih.govresearchgate.netresearchgate.net. These findings highlight this compound's role in modulating colonic ion transport.
Paracrine Signaling Mechanisms within Epithelial Tissues
The production of this compound within the colonic epithelium positions it as a key player in local, paracrine signaling. Following the stimulation of epithelial SCFA receptors by propionate, both acetylcholine and this compound are released and can act on nearby epithelial cells nih.govresearchgate.netnih.gov. This paracrine action contributes to the regulation of epithelial functions, including ion secretion.
Physiological Activities in Specific Animal Organs and Systems (Excluding Human Clinical Data)
The primary documented physiological activity of this compound in animal models, based on the available research, is its role in colonic epithelial ion transport nih.govresearchgate.netnih.govresearchgate.net.
While acetylcholine is known to influence smooth muscle contraction in various organs, including the gastrointestinal tract, cardiovascular system, and respiratory system, specific studies detailing the direct physiological activities of this compound in these systems in animal models are not prominently featured in the provided search results. The general understanding of the non-neuronal cholinergic system suggests its presence in multiple tissues, but this compound's specific contributions beyond the colon remain less elucidated in this context nih.govkarger.comdtic.mil. Research into cardiovascular and respiratory functions did not yield specific data on this compound's direct effects in animal models revespcardiol.orgnih.govfrontiersin.orgresearchgate.net.
Comparative Functional Studies with Other Choline Esters
This compound has been functionally compared with acetylcholine (ACh) and butyrylcholine (BuCh), revealing differences in potency and receptor interaction.
Potency and Affinity: In rodent colon preparations, this compound and butyrylcholine generally require higher concentrations to elicit responses comparable to acetylcholine. For instance, the EC50 values (concentration required to achieve 50% of the maximal response) for this compound are significantly higher than those for acetylcholine in both mucosal-submucosal and mucosal preparations of the rat distal colon. Butyrylcholine typically shows even lower potency than this compound nih.govresearchgate.netresearchgate.net.
Receptor Specificity: Studies indicate that butyrylcholine stimulates both nicotinic and muscarinic acetylcholine receptors. In contrast, this compound predominantly acts on muscarinic receptors nih.govresearchgate.netresearchgate.net. Some research also suggests a partial stimulation of epithelial nicotinic receptors by this compound in specific preparations nih.govresearchgate.net.
Table 1: Relative Expression of Choline Esters in Rat Colonic Epithelium
| Choline Ester | Relative Expression (%) |
|---|---|
| Acetylcholine | 100% (Reference) |
| This compound | 2-3% |
Data derived from DESI-MS analyses of rat colonic epithelium nih.govresearchgate.net.
Table 2: EC50 Values for Choline Esters in Rat Distal Colon Preparations
| Preparation Type | Acetylcholine (μM) | This compound (μM) | Butyrylcholine (μM) |
|---|---|---|---|
| Mucosal-Submucosal | 9.5 ± 1.2 | 31.7 ± 1.5 | 72.0 ± 1.1 |
EC50 values represent the concentration eliciting 50% of the maximal short-circuit current (Isc) response. Data from rat distal colon preparations nih.gov.
Advanced Analytical Techniques for Propionylcholine Profiling
Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS, DESI-MS) for Detection and Quantification
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of propionylcholine, offering high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds. thermofisher.com For this compound analysis, derivatization is often required to increase its volatility. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of this compound even in complex mixtures. thermofisher.comresearchgate.netwikipedia.org It has been regarded as a "gold standard" for the specific identification of substances. wikipedia.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly effective for analyzing non-volatile molecules like this compound in biological fluids. nih.govcreative-proteomics.com This method separates compounds using liquid chromatography before they are analyzed by two stages of mass spectrometry. creative-proteomics.com The use of techniques like Multiple Reaction Monitoring (MRM) allows for exceptional sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex biological matrices such as blood or urine. creative-proteomics.com A study analyzing choline (B1196258) compounds in vegetables and fruits utilized LC-MS/MS to quantify this compound, identifying it as a minor compound in most of the agricultural products tested. nih.govresearchgate.netdntb.gov.ua
Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS): DESI-MS is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal preparation. nih.govlcms.cz It has been successfully used to detect this compound in biological tissues, such as the colonic epithelium. uni-giessen.deresearchgate.net This technique provides spatial information, enabling the mapping of this compound distribution within a tissue sample. uni-giessen.deresearchgate.netscience.gov
Interactive Table: Comparison of Chromatography-Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Sample Volatility Requirement | Sample Preparation | Key Advantage |
| GC-MS | Separates volatile compounds based on their interaction with a stationary phase, followed by mass analysis. | High (derivatization often needed for this compound) | Often requires derivatization to increase volatility. | High resolving power for complex volatile mixtures. thermofisher.com |
| LC-MS/MS | Separates compounds in a liquid phase, followed by two stages of mass analysis for high specificity. creative-proteomics.com | Low | Typically involves extraction from the biological matrix. jgtps.com | High sensitivity and specificity for non-volatile compounds in complex matrices. creative-proteomics.com |
| DESI-MS | A charged spray of solvent extracts and ionizes analytes directly from a surface for mass analysis. lcms.cz | Not applicable | Minimal, direct analysis of tissue sections is possible. nih.govlcms.cz | Provides spatial distribution of the analyte within the sample. uni-giessen.delcms.cz |
The quantification of this compound at trace levels in biological matrices like blood, plasma, or tissue presents significant analytical challenges due to the complexity of the sample and the low concentrations of the analyte. uab.edu The development of a bioanalytical method is a critical process that involves several stages to ensure the reliability and reproducibility of the results. jgtps.comjisciences.com
Key steps in method development include:
Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. creative-proteomics.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). creative-proteomics.com The choice of method depends on the nature of the analyte and the matrix. creative-proteomics.com For instance, in the analysis of choline compounds in vegetables, a weakly acidic cation exchange column was used to concentrate the choline compounds after extraction. nih.govresearchgate.net
Chromatographic Separation: Optimizing the chromatographic conditions is essential to separate this compound from other endogenous and exogenous compounds. This involves selecting the appropriate column, mobile phase, and gradient elution profile. ijrpb.com For LC-MS/MS analysis of choline compounds, a pentafluorophenyl column has been utilized. nih.govresearchgate.net
Mass Spectrometric Detection: The mass spectrometer parameters, such as ionization mode (e.g., positive mode electrospray ionization) and fragmentation transitions for MRM, are optimized to achieve the highest sensitivity and specificity for this compound. nih.govcreative-proteomics.comresearchgate.net
Method Validation: Once developed, the method must be validated to demonstrate its accuracy, precision, selectivity, sensitivity, and stability. jgtps.comjisciences.com This ensures that the method is reliable for its intended purpose.
Challenges in trace analysis include matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. uab.edu The use of appropriate internal standards, particularly stable isotope-labeled versions of the analyte, can help to mitigate these effects. uab.edu
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of compounds and to improve the accuracy of quantification. In the context of this compound analysis, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative studies. uab.edu A SIL-IS has a chemical structure nearly identical to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting standard experiences similar matrix effects and extraction efficiencies as the analyte, enabling more accurate and precise quantification. uab.edu
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, often employs chromatography-mass spectrometry to profile a wide range of compounds simultaneously. researchgate.net this compound has been identified as a potential biomarker in several metabolomic studies. For example, a study on oral cancer identified a panel of five metabolites, including this compound, that could distinguish between early-stage oral squamous cell carcinoma and healthy controls. mdpi.com Untargeted metabolomics aims to analyze as many metabolites as possible in a sample without a preconceived bias, which can lead to the discovery of novel biomarkers and pathways involving this compound. uab.edu
Spectrophotometric and Electrochemical Assays for Enzymatic Activity
While chromatography-mass spectrometry is ideal for direct quantification of this compound, spectrophotometric and electrochemical assays are valuable for measuring the activity of enzymes that metabolize it, such as cholinesterases. mdpi.comnih.gov
Spectrophotometric Assays: These methods are widely used and often based on the Ellman method, which measures the activity of cholinesterases by detecting the product of substrate hydrolysis. nih.gov For example, propionylthiocholine (B1208427) can be used as a substrate, and its hydrolysis by the enzyme produces a thiol compound that reacts with a chromogen, resulting in a color change that can be measured with a spectrophotometer. mdpi.com this compound itself can also be used as a substrate in these assays. mdpi.comnju.edu.cn
Electrochemical Assays: Electrochemical biosensors offer a sensitive and often rapid means of measuring enzymatic activity. benthamopen.commdpi.com These sensors can be based on the inhibition of cholinesterase activity by certain compounds or can directly measure the products of the enzymatic reaction. benthamopen.commdpi.com For instance, an enzyme-modified electrode can be used to detect the products of this compound hydrolysis. researchgate.net The change in pH resulting from the hydrolysis of choline esters like this compound can also be measured using a pH meter in an electrometric method. nih.gov
Interactive Table: Research Findings on Spectrophotometric and Electrochemical Assays
| Assay Type | Principle | Analyte/Enzyme Measured | Key Findings |
| Spectrophotometric | Measures changes in light absorption resulting from an enzyme-catalyzed reaction. mdpi.com | Cholinesterase activity using this compound or its thio-analog as a substrate. mdpi.comnju.edu.cn | Butyrylcholinesterase (BChE) hydrolyzes this compound at a high rate. nju.edu.cn |
| Electrochemical | Measures changes in electrical properties (e.g., current, potential) due to an enzymatic reaction. benthamopen.com | Cholinesterase activity and inhibition. benthamopen.com | The change in pH from this compound hydrolysis can be determined with a pH meter. nih.gov |
Advanced Imaging Techniques for Spatiotemporal Distribution (e.g., DESI-MS Imaging)
Understanding where this compound is located within tissues and how its distribution changes over time is crucial for elucidating its biological functions. Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) imaging is a particularly powerful tool for this purpose. nih.govlcms.cz
DESI-MS imaging allows for the direct, label-free visualization of the spatial distribution of small molecules, including this compound, in tissue sections. nih.govlcms.cz This technique works by directing a spray of charged solvent droplets onto the surface of a sample. lcms.cz The droplets extract and ionize molecules from the surface, which are then analyzed by a mass spectrometer. By scanning the spray across the tissue, a two-dimensional map of the distribution of different molecules can be generated. lcms.cz
Research has utilized DESI-MS imaging to reveal the presence and distribution of this compound in the surface epithelium of the rat distal colon. uni-giessen.deresearchgate.netscience.gov These studies have shown that this compound is produced alongside acetylcholine (B1216132) and butyrylcholine (B1668140) in this tissue. uni-giessen.deresearchgate.net This ability to visualize the co-localization of different choline esters provides valuable insights into their potential interactions and roles in local signaling pathways. uni-giessen.deresearchgate.net The combination of DESI-MS imaging with other analytical techniques provides a comprehensive understanding of both the quantity and the spatial organization of this compound in biological systems. lcms.cz
Theoretical Frameworks and Future Research Directions
Unresolved Questions Regarding Propionylcholine's Endogenous Physiological Function
The endogenous role of this compound remains a subject of scientific inquiry, with research pointing to several unresolved questions regarding its physiological significance. While detected in various organisms, its function is not as clearly defined as that of its close analogue, acetylcholine (B1216132). A primary question is whether this compound is a deliberate signaling molecule with specific functions or merely a byproduct of enzymatic processes that lack perfect specificity.
Conversely, evidence from other biological systems suggests a more direct physiological role. In the mammalian colon, this compound is produced by the surface epithelium. researchgate.netnih.gov It has been shown to stimulate anion secretion, a key process in regulating intestinal fluid balance. researchgate.netnih.gov This action appears to be mediated predominantly through muscarinic receptors. researchgate.netnih.gov This raises the question of whether this compound acts as a localized, paracrine signaling molecule in the gut, potentially modulating epithelial function in response to short-chain fatty acids like propionate (B1217596). researchgate.net
The broader significance of this compound in neurotransmission is also unclear. While choline (B1196258) acetyltransferase can synthesize it, its relative binding affinities and potencies at various cholinergic receptors compared to acetylcholine are not fully characterized across different tissues. mdpi.com Some research indicates it possesses weaker muscarinic-like activity but stronger nicotinic-like activity than acetylcholine, suggesting it could modulate cholinergic signaling in complex ways. mdpi.com The discovery of a specific propionylcholinesterase (PChE) in rice, an enzyme that preferentially hydrolyzes this compound, further complicates the picture, suggesting a regulated system for this molecule, at least in plants. nih.gov Key unresolved questions include defining its specific receptor subtypes, its role in neuronal versus non-neuronal cholinergic systems, and whether its presence is a conserved signaling strategy or an evolutionary relic. nih.govfoodb.ca
| Research Area | Organism/System | Key Finding/Observation | Unresolved Question |
| Neurotransmission | Torpedo marmorata Electric Organ | Detected levels are <1% of acetylcholine and may be experimental artifacts. nih.gov | Does this compound have any role as a neurotransmitter or is it merely a byproduct? |
| Gastrointestinal Physiology | Rat Distal Colon Epithelium | Endogenously produced and stimulates anion secretion via muscarinic receptors. researchgate.netnih.gov | Is it a key regulator of ion transport or a minor modulator? What is its role in gut health and disease? |
| Plant Biology | Rice (Oryza sativa) | Identification of a specific propionylcholinesterase (PChE) that degrades this compound. nih.gov | What is the specific physiological function of the this compound/PChE system in plants? |
| General Cholinergic Systems | Mammalian Tissues | Choline acetyltransferase can synthesize this compound in the presence of propionyl-CoA. mdpi.com | To what extent is this compound synthesized in various tissues and does it compete with acetylcholine for receptor binding? |
Methodological Advances and Overcoming Research Challenges
The study of this compound is beset by significant methodological challenges, primarily stemming from its low endogenous concentrations relative to the much more abundant acetylcholine. A major hurdle has been the difficulty in accurately detecting and quantifying this compound, while avoiding the creation of artifacts during sample processing. nih.gov Early research using techniques like gas chromatography-mass spectrometry (GCMS) faced the issue of this compound formation during the extraction and demethylation steps, casting doubt on whether the detected amounts were truly endogenous. nih.gov
Recent advances in analytical chemistry have provided more sophisticated tools to overcome these challenges. Desorption electrospray ionization mass spectrometry (DESI-MS) represents a significant methodological leap, allowing for the direct analysis of tissues with minimal sample preparation. The application of DESI-MS was crucial in demonstrating the production of this compound in the surface epithelium of the rat colon, providing stronger evidence for its endogenous nature in that system. nih.gov
Another area of advancement is in the functional characterization of this compound's effects. The use of Ussing chambers has been instrumental in studying the impact of this compound on ion transport across epithelial tissues. researchgate.netnih.gov This technique allows researchers to mount a section of tissue as a barrier between two chambers and measure the electrical currents generated by ion movement, providing direct evidence of this compound's ability to stimulate anion secretion. researchgate.net
Overcoming the challenge of low abundance requires not only sensitive detection methods but also robust separation techniques. Advances in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer high selectivity and sensitivity, which are essential for distinguishing and quantifying this compound in complex biological matrices rich in other choline esters. The primary research challenges remain the validation of its endogenous presence in the nervous system and the development of specific molecular probes and antibodies to visualize its localization within cells and tissues.
Exploration of this compound's Role in Diverse Non-Human Biological Paradigms
This compound has been identified in a variety of non-human organisms, spanning the plant and animal kingdoms, suggesting a potentially broad, though not fully understood, biological relevance. nih.gov
In the plant kingdom, the presence of this compound and enzymes that interact with it points to a functional role. It has been reported in flowering plants such as Codiaeum variegatum and Populus grandidentata. nih.gov More detailed research in rice (Oryza sativa) led to the discovery and molecular characterization of propionylcholinesterase (PChE), a pseudocholinesterase that preferentially hydrolyzes this compound over acetylcholine. nih.gov The existence of a specific enzyme suggests a regulated system for this compound turnover in plants, where it is hypothesized to act on receptors, possibly acetylcholine receptors (AChRs), to mediate physiological processes. nih.gov Additionally, acetylcholinesterases purified from plants like siratro and maize have been shown to exhibit hydrolytic activity towards this compound. tandfonline.com
Studies in marine animals have also provided insights. Research on the electric organ of the marbled electric ray, Torpedo marmorata, investigated whether this compound could act as a "false" neurotransmitter. nih.gov Although its functional significance in this system was ultimately discounted, the study highlighted the capacity of cholinergic systems to synthesize and store this ester. nih.gov In echinoderms, propionylcholinesterase has been implicated in the stress response of sea urchin embryos and larvae to the toxicity of engineered nanoparticles, suggesting a role in developmental or defense mechanisms. nih.gov
| Kingdom | Organism | Context/Finding | Reference |
| Animalia | Torpedo marmorata (Marbled electric ray) | Investigated as a potential false neurotransmitter in the electric organ. nih.gov | nih.gov |
| Animalia | Sea Urchin (Strongylocentrotus sp.) | Propionylcholinesterase activity is involved in the embryonic stress response. nih.gov | nih.gov |
| Plantae | Oryza sativa (Rice) | Identification of a specific propionylcholinesterase (PChE) gene. nih.gov | nih.gov |
| Plantae | Codiaeum variegatum (Croton) | Reported presence of the compound. nih.gov | nih.gov |
| Plantae | Populus grandidentata (Big-tooth aspen) | Reported presence of the compound. nih.gov | nih.gov |
| Plantae | Maize, Siratro | Plant-derived acetylcholinesterases show hydrolytic activity towards this compound. tandfonline.com | tandfonline.com |
Computational Modeling and In Silico Approaches to this compound Interactions
While specific in silico studies focusing exclusively on this compound are limited, the computational methodologies for analyzing its interactions with biological targets, particularly cholinesterases, are well-established. nih.gov Computational modeling and molecular dynamics simulations provide powerful tools to predict and analyze the binding of choline esters to the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com
Molecular docking is a key in silico technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For this compound, docking studies could elucidate the specific molecular interactions—such as hydrogen bonds, and van der Waals forces—between the propionyl group and the amino acid residues within the catalytic gorge of AChE. Such studies can compare the binding energy and conformation of this compound with that of acetylcholine, potentially explaining differences in hydrolysis rates and receptor activation. mdpi.com This approach has been successfully used to study the interaction of other choline analogues and various inhibitors with AChE, providing a clear roadmap for future this compound research. nih.govnih.gov
Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the this compound-enzyme complex over time. mdpi.com MD simulations can reveal how the enzyme's structure fluctuates and adapts upon binding this compound, providing insights into the stability of the complex and the mechanics of the hydrolysis reaction. nih.gov These computational approaches are essential for understanding, at an atomic level, why propionylcholinesterase in rice shows substrate preference for this compound, or how this compound interacts differently with various subtypes of nicotinic and muscarinic receptors. nih.gov As computational power and force field accuracy improve, these in silico methods will become increasingly vital for generating hypotheses and guiding future experimental research into the precise biological roles of this compound.
Q & A
Q. What are the validated protocols for synthesizing Propionylcholine in laboratory settings, and how can purity be rigorously assessed?
- Methodological Answer : this compound synthesis typically involves esterification of choline with propionic acid under controlled conditions. Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .
- Purification : Utilize column chromatography or recrystallization to isolate the compound.
- Purity Validation : Characterize via H/C NMR for structural confirmation and HPLC with UV detection (λ = 210 nm) for quantitative purity ≥95% .
Q. How can this compound be reliably quantified in complex biological matrices using chromatographic methods?
- Methodological Answer :
- Sample Preparation : Deproteinize biological samples (e.g., plasma) using methanol or acetonitrile (1:4 v/v) to reduce matrix interference .
- Chromatographic Setup : Use reverse-phase C18 columns with mobile phases like 10 mM ammonium formate (pH 3.0) and methanol (gradient elution).
- Calibration : Prepare a standard curve (0.1–50 µM) with deuterated this compound as an internal standard .
- Statistical Rigor : Run duplicates to minimize intra-assay variability and subtract background signals from control samples .
Q. What factors influence this compound’s stability during in vitro experiments, and how can degradation be mitigated?
- Methodological Answer :
- pH Sensitivity : this compound is prone to hydrolysis at extreme pH. Use buffered solutions (pH 6.5–7.5) for storage .
- Temperature Control : Store aliquots at -80°C; avoid repeated freeze-thaw cycles .
- Antioxidants : Add 0.01% butylated hydroxytoluene (BHT) to prevent oxidative degradation in long-term studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s receptor-binding affinity reported in different model systems?
- Methodological Answer :
- Comparative Assays : Replicate experiments across models (e.g., cell lines vs. ex vivo tissues) under standardized conditions (e.g., 37°C, 5% CO) .
- Control Variables : Normalize data to endogenous choline levels and account for interspecies differences in choline transporter expression .
- Meta-Analysis : Perform a systematic review using PRISMA guidelines to identify methodological discrepancies (e.g., assay sensitivity, ligand concentrations) .
Q. What computational strategies are recommended to predict this compound’s interaction dynamics with acetylcholinesterase (AChE)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on the catalytic triad (Ser200, Glu327, His440) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of docked complexes under physiological conditions (150 mM NaCl, pH 7.4) .
- Experimental Validation : Correlate computational results with in vitro AChE inhibition assays (IC measurements) .
Q. How should researchers design studies to investigate this compound’s role in lipid metabolism without confounding effects from endogenous phosphatidylcholine?
- Methodological Answer :
- Isotopic Labeling : Synthesize C-labeled this compound to track its incorporation into lipid pools via LC-MS/MS .
- Knockdown Controls : Use siRNA targeting phosphatidylcholine-specific enzymes (e.g., PEMT) to isolate this compound-specific pathways .
- Data Normalization : Express results as fold-changes relative to baseline lipid profiles in untreated controls .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
